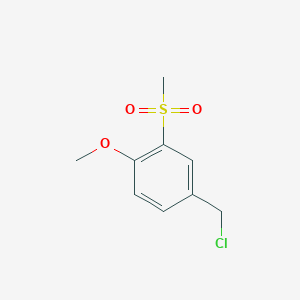

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene

描述

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene is a substituted benzene derivative characterized by three functional groups: a chloromethyl (-CH₂Cl) group at position 4, a methanesulfonyl (-SO₂CH₃) group at position 2, and a methoxy (-OCH₃) group at position 1. The sulfonyl group acts as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution, while the chloromethyl group provides a site for nucleophilic substitution reactions.

属性

IUPAC Name |

4-(chloromethyl)-1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-8-4-3-7(6-10)5-9(8)14(2,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEUVZNQILIWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonylation and Chloromethylation Sequence

This approach starts with a suitably substituted methoxybenzene derivative, followed by sulfonylation and chloromethylation steps.

- Sulfonylation : Introduction of the methanesulfonyl group is commonly achieved by sulfonation of methyl-substituted aromatic compounds or via oxidation of methylthio precursors under controlled conditions.

- Chloromethylation : The chloromethyl group is introduced by chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.

Stepwise Functional Group Transformations

An alternative method involves preparing intermediates like 2-chloro-4-(methylsulfonyl)benzoic acid or 2-methoxyl-4-hydroxychlorobenzene, which are then further transformed into the target compound.

Detailed Preparation Methods and Reaction Conditions

Preparation of 2-Chloro-4-(methylsulfonyl)benzoic Acid (Precursor Step)

A key intermediate related to the sulfonyl group installation is 2-chloro-4-(methylsulfonyl)benzoic acid, which can be synthesized as follows:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-chloro-4-methylsulfanyl toluene, nitric acid, catalyst, oxygen (0–3.0 MPa), 140–200 °C, 1 h + continued oxygenation | Oxidation of methylthio to methylsulfonyl group in an autoclave | High (not specified) |

| 2 | Addition of 20% NaOH solution, stirring until no more solids dissolve | Neutralization and precipitation of crude acid | - |

| 3 | Filtration, pH adjustment to 2, recrystallization from anhydrous methanol | Purification of 2-chloro-4-(methylsulfonyl)benzoic acid | High purity |

This method ensures efficient oxidation of the methylthio substituent to the methylsulfonyl group under controlled oxygen pressure and temperature, yielding a key intermediate for further transformations.

Preparation of 2-Methoxyl-4-hydroxychlorobenzene (Related Intermediate)

This compound is prepared via bromination followed by methoxylation:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Para-chlorophenol, chloroform, bromine (Br2) added dropwise at 20–30 °C, stirring 30 min | Bromination of para-chlorophenol to introduce bromine substituent | >95% |

| 2 | Methoxylation: Dimethylbenzene, methyl alcohol, pyridine, methyl carbonate, sodium methylate added under ice-water bath, reflux 1 h, pH adjustment with HCl | Conversion of brominated intermediate to methoxylated product | 99.2% (GC purity) |

This method is notable for solvent recycling and high yield and purity of the methoxylated intermediate.

Direct Synthesis of 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene

While direct literature on the exact synthesis of this compound is limited, analogous procedures from related compounds suggest a plausible synthetic route involving:

- Starting from 2-methoxy-4-methylsulfonylbenzene

- Chloromethylation at the para position relative to the methanesulfonyl group using chloromethylation reagents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl)

- Reaction conditions typically involve acidic catalysis at controlled temperatures (0–30 °C) to prevent side reactions

Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation of methylthio to methylsulfonyl groups under oxygen pressure in an autoclave is efficient and scalable, providing high-purity intermediates for further functionalization.

- Bromination followed by methoxylation under controlled conditions yields high purity methoxy-substituted intermediates, which are crucial for subsequent chloromethylation steps.

- Chloromethylation reactions require careful control of temperature and reagent addition rates to avoid poly-substitution or decomposition.

- Literature on related sulfonamide derivatives shows that sulfonyl groups can withstand chloromethylation conditions, enabling the preparation of this compound via stepwise functionalization.

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

作用机制

The mechanism of action of 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, while the methanesulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, making the compound useful in medicinal chemistry .

相似化合物的比较

4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2)

- Structural Differences : Replaces the methanesulfonyl group with a methyl (-CH₃) group at position 2.

- Molecular Formula : C₉H₁₁ClO (vs. C₉H₁₁ClO₃S for the target compound).

- Reactivity :

- Applications : Likely used as an intermediate in organic synthesis, particularly where electron-rich aromatic systems are required.

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)

- Structural Differences : Substitutes the methanesulfonyl group with bromine (-Br) at position 2.

- Molecular Formula : C₈H₇BrClO (vs. C₉H₁₁ClO₃S).

- Reactivity: Bromine acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions under basic conditions.

- Applications : Suitable for synthesizing biaryl ethers or cross-coupling reactions in medicinal chemistry.

4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS 22583-04-6)

- Structural Differences : Features a methylsulfanyl (-SCH₃) group at position 1 and a methyl group at position 2.

- Molecular Formula : C₉H₁₂OS (vs. C₉H₁₁ClO₃S).

- Reactivity :

- Applications: Potential use in thioether-based ligands or antioxidants.

2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene (CAS 146949-20-4)

- Structural Differences: A dimeric compound with two methoxy groups, two chlorine atoms, and a bridging phenoxymethyl group.

- Molecular Complexity: Higher molecular weight and steric hindrance compared to the monosubstituted target compound.

- Reactivity :

- Applications : Likely used in polymer chemistry or as a dendritic building block.

2-Chloro-4-isocyano-1-methoxybenzene

- Structural Differences: Replaces the chloromethyl and sulfonyl groups with an isocyano (-NC) group at position 4.

- Reactivity: The isocyano group participates in cycloaddition reactions (e.g., Huisgen reactions) and serves as a ligand in metal complexes.

- Applications : Valuable in click chemistry or coordination chemistry.

Comparative Analysis Table

| Compound Name | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|

| 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene | -SO₂CH₃, -CH₂Cl, -OCH₃ | Nucleophilic substitution, hydrogen bonding | Pharmaceuticals, agrochemicals |

| 4-(Chloromethyl)-1-methoxy-2-methylbenzene | -CH₃, -CH₂Cl, -OCH₃ | Electrophilic substitution | Organic synthesis intermediates |

| 2-Bromo-4-(chloromethyl)-1-methoxybenzene | -Br, -CH₂Cl, -OCH₃ | SNAr reactions, cross-coupling | Medicinal chemistry |

| 4-Methoxy-2-methyl-1-methylsulfanyl-benzene | -SCH₃, -CH₃, -OCH₃ | Oxidation to sulfones, electrophilic attack | Ligands, antioxidants |

| Dimeric chloro-methoxy compound | Multiple -Cl, -OCH₃, bridging group | Polymerization, cross-coupling | Polymer chemistry |

| 2-Chloro-4-isocyano-1-methoxybenzene | -NC, -Cl, -OCH₃ | Cycloaddition, metal coordination | Click chemistry, catalysis |

Key Research Findings

- Electronic Effects : The methanesulfonyl group in the target compound significantly deactivates the aromatic ring, reducing electrophilic substitution rates compared to methyl- or methoxy-substituted analogs .

- Solubility: Polar sulfonyl groups enhance solubility in aprotic solvents (e.g., DMSO, DMF), whereas bromine or methyl groups favor solubility in nonpolar solvents .

- Biological Relevance : Sulfonyl-containing compounds often exhibit improved bioavailability and target binding due to hydrogen-bond interactions, making them preferable in drug design .

生物活性

4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene is a synthetic organic compound with potential biological activities. Its unique chemical structure allows for various interactions with biological systems, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of the compound, highlighting its mechanisms, effects, and potential applications based on available literature.

Chemical Structure and Properties

The compound possesses the following structural formula:

- Chemical Formula : C₉H₁₁ClO₃S

- Molecular Weight : 224.70 g/mol

The presence of a chloromethyl group and a methanesulfonyl group contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Biological Assays and Findings

Various studies have explored the biological activity of this compound through different assays. Below is a summary of key findings:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various compounds, this compound was found to significantly reduce pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells, highlighting its potential as an anticancer agent.

常见问题

Q. What synthetic routes are effective for preparing 4-(Chloromethyl)-2-methanesulfonyl-1-methoxybenzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or nucleophilic displacement. For example, chlorination of a pre-functionalized benzene derivative (e.g., methoxybenzene) using chloromethylating agents like chloromethyl methyl ether under controlled acidic conditions may yield the chloromethyl group. The methanesulfonyl group can be introduced via oxidation of a thioether intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Optimize yields by:

- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction rates for sulfonation steps .

- Temperature control : Maintain 60–80°C during sulfonyl group introduction to avoid side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and chloromethyl (-CH₂Cl) protons (δ ~4.5 ppm).

- ¹³C NMR : Confirm sulfonyl group presence (C-SO₂ signal at δ ~110–120 ppm) and methoxy carbon (δ ~55 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm substituent positions.

- IR spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Incomplete sulfonation may leave thioether intermediates. Monitor reaction progress via TLC (Rf comparison with standards).

- Hydrolysis products : The chloromethyl group is susceptible to hydrolysis in aqueous conditions. Use anhydrous solvents and inert atmospheres during synthesis .

- Mitigation : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively removes polar impurities .

Advanced Research Questions

Q. How does the electron-withdrawing methanesulfonyl group influence the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?

- Methodological Answer : The methanesulfonyl group (-SO₂CH₃) exerts a strong electron-withdrawing effect via resonance, polarizing the C-Cl bond in the chloromethyl group and enhancing its electrophilicity. This can be quantified through:

- Kinetic studies : Compare reaction rates of this compound with non-sulfonated analogs in SN2 reactions (e.g., with sodium azide).

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and transition states to predict regioselectivity .

Q. How to resolve conflicting data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Discrepancies in stability studies (e.g., reports stability at pH 5–9, while other studies suggest decomposition) may arise from buffer interactions or temperature variations. To resolve:

- Controlled stability assays : Conduct parallel experiments in phosphate (pH 5–8) and carbonate (pH 9–10) buffers at 25°C. Monitor degradation via HPLC-UV at 254 nm.

- Mechanistic studies : Use LC-MS to identify degradation products (e.g., hydrolysis to 4-hydroxymethyl derivatives) and propose degradation pathways .

Q. How can computational chemistry predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities for drug discovery applications.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Solvent modeling : Use COSMO-RS to predict solubility and reaction outcomes in polar/non-polar solvents .

Data Contradiction Analysis

- Example : Conflicting reports on chloromethyl group stability.

- Resolution : Cross-validate experimental conditions (e.g., humidity, light exposure) and analytical methods. For instance, NMR may overlook trace degradation products detectable via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。